1-(2-Bromo-6-nitropyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 2-position, a nitro group at the 6-position, and an ethanone group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-nitropyridin-4-YL)ethanone typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes nitration to introduce the nitro group at the 6-position. The methyl group is then oxidized to form the ethanone group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for the oxidation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be further oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 1-(2-substituted-6-nitropyridin-4-YL)ethanone derivatives.
Reduction: Formation of 1-(2-bromo-6-aminopyridin-4-YL)ethanone.
Oxidation: Formation of 1-(2-bromo-6-nitropyridin-4-YL)acetic acid.
Scientific Research Applications
1-(2-Bromo-6-nitropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-nitropyridin-4-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-4-nitrophenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but with the bromine atom at the 2-position of the ethanone group.
2-Bromo-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group at the 4-position of the phenyl ring.
Uniqueness
1-(2-Bromo-6-nitropyridin-4-YL)ethanone is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C7H5BrN2O3 |
---|---|
Molecular Weight |
245.03 g/mol |
IUPAC Name |
1-(2-bromo-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3 |
InChI Key |
BUIARPRCLYHFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.